2,6-difluoro-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c1-12-9-18(25-20(28)19-15(22)7-4-8-16(19)23)27(26-12)21-24-17(11-30-21)13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSAPUNWPFKWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC(=CS3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex chemical compound that integrates thiazole and pyrazole moieties, both of which have been associated with diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with two fluorine atoms at positions 2 and 6, a thiazole ring, and a pyrazole group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with multiple biochemical pathways. Thiazole derivatives are known to exhibit:
- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the thiazole and pyrazole classes:
| Activity | Compound | IC50 Value (µM) | Cell Line/Model |
|---|---|---|---|
| Antitumor | Thiazole derivative | < 10 | HCT-15 colon carcinoma |
| Antimicrobial | Pyrazole derivative | 15 | Staphylococcus aureus |
| Anti-inflammatory | Thiazole-pyrazole hybrid | 20 | RAW 264.7 macrophages |
| Anticonvulsant | Pyrazole derivative | 25 | PTZ-induced seizures |
Anticancer Activity
In a study published in MDPI, thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, a closely related compound demonstrated an IC50 value lower than that of doxorubicin in Jurkat cells, indicating potent anticancer activity. This suggests that the structural features of the compound enhance its interaction with cellular targets involved in cancer progression .
Antimicrobial Studies
Research has shown that compounds with similar structural characteristics possess notable antimicrobial properties. A study evaluated the efficacy of thiazole-containing compounds against drug-resistant bacterial strains, revealing promising results that highlight their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogs from the evidence:
Key Observations:
- Fluorine vs. Chlorine/Trifluoromethyl : The target compound’s 2,6-difluoro substitution provides electronegativity without the extreme lipophilicity seen in 4d’s dichloro group or 9m’s trifluoromethyl .
- Thiazol-Pyrazole vs. Urea Linkers : The benzamide-thiazol core (target) may exhibit better metabolic stability compared to urea-based analogs (e.g., 9m), which are prone to hydrolysis .
- Methoxy vs. Pyridyl/Morpholinomethyl: The 3-methoxyphenyl group (target) balances lipophilicity and aromatic interactions, contrasting with 4d’s polar pyridyl and morpholinomethyl groups, which improve solubility but reduce membrane permeability .
Potential Pharmacological Implications
- Fluorine Effects : The 2,6-difluoro substitution in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) compared to 4d’s chlorines, which are bulkier and more lipophilic .
- Methoxy vs. Piperazinyl Groups : The 3-methoxyphenyl group (target) may offer better blood-brain barrier penetration than 9m’s piperazinyl group, which is more hydrophilic .
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Optimal Condition (Evidence Source) | Impact on Yield |
|---|---|---|
| Solvent | DMF (polar aprotic) | Maximizes solubility of intermediates |
| Temperature | Room temperature (20–25°C) | Avoids side reactions (e.g., hydrolysis) |
| Base | K₂CO₃ (1.2 mmol equiv.) | Balances reactivity and selectivity |
| Reaction Time | 12–24 hours | Ensures completion without degradation |
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm) and amide protons (δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, S percentages .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Answer:
- Variable substituents : Synthesize analogs with modified thiazole, pyrazole, or benzamide moieties to assess contributions to bioactivity .
- Biological assays : Use enzyme inhibition assays (e.g., PFOR enzyme for antiparasitic activity) or cell-based models (e.g., IC₅₀ determination in cancer lines) .
- Data correlation : Apply QSAR models to link electronic (Hammett constants) or steric parameters (Taft indices) to activity trends .
Advanced: How should researchers investigate environmental fate and biodegradation pathways?
Answer:
Adopt a tiered approach per INCHEMBIOL project guidelines :
Physicochemical profiling : Measure logP, water solubility, and photostability.
Biotic/abiotic degradation : Use OECD 301/302 tests to track metabolite formation (e.g., via LC-MS).
Ecotoxicology : Assess effects on model organisms (e.g., Daphnia magna) across trophic levels.
Q. Table 2: Environmental Stability Parameters
| Property | Method (Evidence Source) | Key Finding |
|---|---|---|
| Hydrolysis half-life | pH 7 buffer, 25°C | >30 days |
| Photodegradation | UV irradiation (λ = 254 nm) | 50% degradation in 48 h |
Advanced: How can discrepancies in solubility data across studies be resolved?
Answer:
- Standardized protocols : Use OECD 105 guidelines for shake-flask methods in buffered solutions (pH 1.2–7.4) .
- Temperature control : Conduct experiments at 25°C ± 0.5°C to minimize variability .
- Co-solvent calibration : Validate with reference compounds (e.g., caffeine) to ensure accuracy .
Advanced: What strategies are effective for identifying biological targets?
Answer:
- Affinity chromatography : Immobilize the compound on Sepharose beads to capture binding proteins .
- Docking studies : Use AutoDock Vina to predict interactions with enzymes (e.g., PFOR) based on crystallographic data (PDB: 6DW) .
- CRISPR-Cas9 screening : Knock out putative targets in cell lines and monitor activity loss .
Advanced: How can reaction yields be improved while minimizing byproducts?
Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) .
- In situ monitoring : Use FTIR to detect intermediate formation and adjust conditions dynamically .
Advanced: What computational tools are recommended for modeling interactions with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS (force field: CHARMM36) .
- Pharmacophore modeling : Use Schrödinger Phase to align key functional groups (e.g., fluorine, methoxy) with target pockets .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability : Store at –20°C in amber vials; degradation <5% over 6 months .
- Oxidative stability : Add antioxidants (e.g., BHT) to DMSO stock solutions .
Advanced: How should conflicting bioactivity data in different assay systems be interpreted?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
